4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
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Overview
Description
4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chloro group, an isobutyl group, a thiadiazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate thioamide with hydrazine hydrate under reflux conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base such as potassium carbonate.
Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling Reaction: The final step involves coupling the synthesized thiadiazole derivative with the nitrated benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (dimethylformamide).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Major Products Formed
Reduction: Formation of 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be compared with other thiadiazole derivatives, such as:
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Similar structure but with a methyl group instead of an isobutyl group.
4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Similar structure but with an ethyl group instead of an isobutyl group.
4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Similar structure but with a propyl group instead of an isobutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-7(2)5-11-16-17-13(22-11)15-12(19)9-4-3-8(14)6-10(9)18(20)21/h3-4,6-7H,5H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRSAAFCXCSNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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